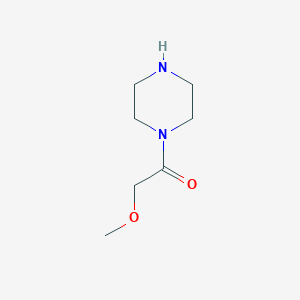

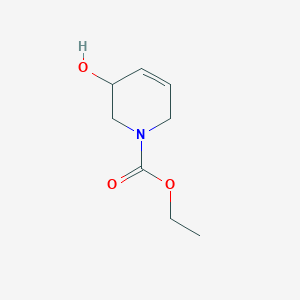

ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

描述

Molecular Structure Analysis

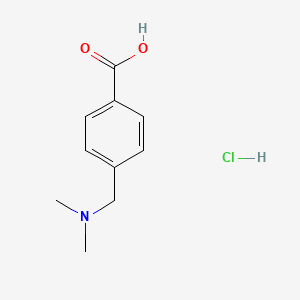

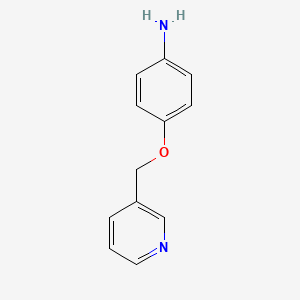

The molecular formula of ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is C8H13NO3 . The SMILES representation of its structure is CCOC(=O)N1CC=CC(C1)O .Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a colorless or yellowish liquid with a fruity odor. Its molecular weight is 171.19 .科学研究应用

Biodegradation and Environmental Fate

Biodegradation of ETBE : ETBE (ethyl tert-butyl ether), though not the same, shares structural similarities with the target compound, showing how ethers undergo biodegradation. Microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source or via cometabolism with alkanes. This process involves hydroxylation to form intermediates like acetaldehyde and tert-butyl alcohol, indicating the metabolic pathways ethers might undergo in environmental contexts (Thornton et al., 2020).

Metabolic Functionalization

Functionalization of Alkyl Moieties : This review highlights the metabolic hydroxy and carboxy functionalization of alkyl groups in drug molecules, showing how hydroxylation and further oxidation to carboxyl groups affect pharmacologic activity. Such insights could be relevant to understanding the bioactivity or detoxification processes of compounds like ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (El-Haj & Ahmed, 2020).

Synthesis and Chemical Reactivity

Synthesis of 1,4-Dihydropyridines : This review on 1,4-dihydropyridines (DHPs), which are structurally related to the query compound, discusses recent methodologies for their synthesis. The Hantzsch Condensation reaction is predominantly used, underscoring the relevance of such compounds in drug development and synthetic chemistry. This synthesis approach could potentially be applied to derivatives like ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate for creating novel therapeutic agents (Sohal, 2021).

属性

IUPAC Name |

ethyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4,7,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWVZWCHYNYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516118 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

66643-49-0 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)